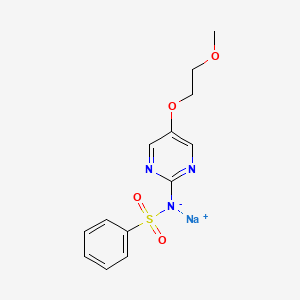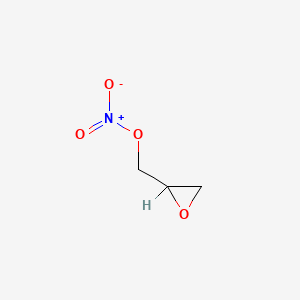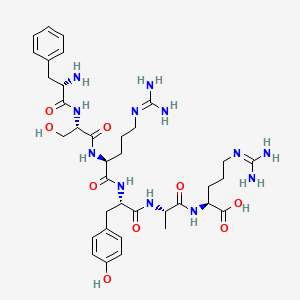
ファリパミル
概要
説明
ファリパミル: は、ベラパミル誘導体であり、カルシウムチャネルブロッカーです。 その化学構造は2-(3-{[2-(3,4-ジメトキシフェニル)エチル]メチルアミノ}プロピル)-5,6-ジメトキシ-2,3-ジヒドロ-1H-イソインドール-1-オン です。この化合物は、特に洞結節に対して心臓に選択的に作用し、著しい抗頻脈効果をもたらします。また、正常な心拍数を減らし、心筋の酸素消費量を減らすため、さまざまな状況で有益な可能性があります。
2. 製法
合成経路:: ファリパミルの合成経路には、複雑な構造を実現するための化学変換が含まれます。残念ながら、具体的な合成経路は文献では広く記載されていません。 この化合物は、容易に入手可能な前駆体から出発して、複数段階の反応によって合成される可能性が高いです。
工業的生産:: 工業規模の生産方法に関する詳細は不足しています。研究者や製薬会社は、大規模合成のための独自の方法を持っている可能性があります。具体的な工業プロセスを明らかにするには、さらなる調査が必要です。
科学的研究の応用
Chemistry:: Falipamil’s unique structure and calcium channel-blocking properties make it an intriguing subject for further chemical investigations. Researchers might explore its reactivity, stability, and potential modifications.
Biology and Medicine::Cardiovascular Research: Given its effects on heart rate, falipamil could be studied for arrhythmia management or as an antianginal agent.
Neuroscience: Calcium channels play a crucial role in neuronal function, so falipamil’s impact on neural activity warrants exploration.
Drug Development: Investigating falipamil’s pharmacokinetics and pharmacodynamics could lead to new therapeutic applications.
Industry:: While not widely used, falipamil’s potential as a calcium channel blocker may inspire pharmaceutical companies to explore its commercial applications.
将来の方向性
作用機序
ファリパミルは、洞結節に直接作用して心拍数を低下させることで効果を発揮します。その分子標的は、カルシウムチャネルに関与し、心臓の収縮性とリズムに影響を与えている可能性があります。関与する経路を解明するには、詳細な機構的研究が必要です。
6. 類似の化合物との比較
ファリパミルのユニークさは、ベラパミル由来の構造にあります。類似の化合物には、ベラパミル自体、ジルチアゼム、およびその他のカルシウムチャネルブロッカーが含まれます。 ファリパミルの独特の化学的特徴は、それを際立たせています。
生化学分析
Biochemical Properties
Falipamil interacts with various enzymes and proteins to exert its effects. It has different effects on the electrophysiological structure of the heart, where different dosages result in different heart activity rates with diverse vagolytic actions . When administered, Falipamil decreases the ventricular rate of the heart, which in turn helps reduce the sinus rate in an organism .
Cellular Effects
Falipamil has significant effects on various types of cells and cellular processes. It influences cell function by altering heart activity rates
Molecular Mechanism
Falipamil exerts its effects at the molecular level through various mechanisms. It is a Voltage-gated calcium channel (VDCC) blocker , which means it inhibits the function of these channels, thereby affecting the flow of calcium ions into cells. This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of Falipamil change over time in laboratory settings. For instance, when given in small doses, the drug is effective in reducing sinus rate, but when given in high doses, the drug increases the sinus rate
Dosage Effects in Animal Models
In animal models, the effects of Falipamil vary with different dosages. For example, in dogs, different dosage administrations have proven to bear different results . When given in small doses, the drug is effective in reducing sinus rate, but when given in high doses, the drug increases the sinus rate .
準備方法
Synthetic Routes:: The synthetic routes for falipamil involve chemical transformations to achieve its complex structure. Unfortunately, specific synthetic pathways are not widely documented in the literature. it is likely that the compound is synthesized through multi-step reactions, starting from readily available precursors.
Industrial Production:: Details regarding industrial-scale production methods are scarce. Researchers and pharmaceutical companies may have proprietary methods for large-scale synthesis. Further investigation would be needed to uncover specific industrial processes.
化学反応の分析
反応の種類:: ファリパミルは、酸化、還元、置換など、さまざまな反応を起こす可能性があります。 正確なデータがないため、具体的な例を挙げることはできません。
一般的な試薬と条件:: こちらも、情報不足のため、一般的な試薬と条件をリストアップすることはできません。 一般的な有機合成試薬(酸化剤、還元剤など)が重要な役割を果たす可能性があります。
主要な生成物:: ファリパミルの合成中に生成される主要な生成物は、関与する特定の反応によって異なります。これらには、中間体、位置異性体、および立体異性体が含まれる可能性があります。
4. 科学研究の応用
化学:: ファリパミルのユニークな構造とカルシウムチャネル阻害特性により、さらなる化学的調査の興味深い対象となっています。研究者は、その反応性、安定性、および潜在的な修飾を探求する可能性があります。
生物学および医学::循環器研究: 心拍数への影響から、ファリパミルは不整脈の管理または抗狭心症剤として研究される可能性があります。
神経科学: カルシウムチャネルは神経機能において重要な役割を果たすため、ファリパミルの神経活動への影響を探求する必要があります。
薬物開発: ファリパミルの薬物動態と薬力学を調査することで、新たな治療への応用につながる可能性があります。
産業:: 広く使用されているわけではないものの、カルシウムチャネルブロッカーとしてのファリパミルの可能性は、製薬会社がその商業的な応用を探求するきっかけになるかもしれません。
類似化合物との比較
Falipamil’s uniqueness lies in its verapamil-derived structure. Similar compounds include verapamil itself, diltiazem, and other calcium channel blockers. falipamil’s distinct chemical features set it apart.
特性
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMGNNQOCVDZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228476 | |
| Record name | Falipamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77862-92-1 | |
| Record name | Falipamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77862-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Falipamil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077862921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Falipamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FALIPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6A93ZMN7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)
![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)
![N-(6-Methoxy-2-benzothiazolyl)-2-[[4-(2-propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-acetamide](/img/structure/B1671980.png)
